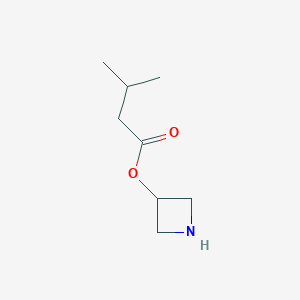

3-Azetidinyl 3-methylbutanoate

Overview

Description

3-Azetidinyl 3-methylbutanoate is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol. This compound is used for research and development purposes.

Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 3-methylbutanoate consists of an azetidine ring attached to a 3-methylbutanoate group . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azetidinyl 3-methylbutanoate, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Synthesis of Azetidines

Azetidines, including compounds like “3-Azetidinyl 3-methylbutanoate”, are often synthesized through [2+2] cycloaddition reactions. This method has seen significant advancements, allowing for the creation of azetidine rings with greater efficiency and selectivity .

Metalated Azetidines

The application of metalated azetidines is another important development. These compounds serve as intermediates in various chemical reactions, providing pathways to synthesize complex molecules .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization using azetidines has been a focus area, enabling the modification of carbon-hydrogen bonds to create new chemical entities .

Opening with Carbon Nucleophiles

Azetidines like “3-Azetidinyl 3-methylbutanoate” can be opened facilely with carbon nucleophiles. This reaction is crucial for the construction of more complex molecular architectures .

Polymer Synthesis

Azetidines are also applied in polymer synthesis, where their unique properties can lead to the development of novel polymeric materials .

Photochemical Strategies

Photolabile coumarins have been improved through the incorporation of azetidine rings, enhancing the efficiency of photochemical strategies in research applications .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-Azetidinyl 3-methylbutanoate are currently unknown. This compound is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . The interaction of 3-Azetidinyl 3-methylbutanoate with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that the tracking of atom groups in metabolic networks can help identify linear atom group conserving pathways, which can then be merged to generate branched pathways . This could potentially provide insights into the biochemical pathways affected by 3-Azetidinyl 3-methylbutanoate.

Result of Action

Azetidines have been found to possess inhibitory activity against acetylcholinesterase (ache) and butyrylcholinesterase (bche), which are key enzymes involved in neurotransmission

properties

IUPAC Name |

azetidin-3-yl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJVXASZPFAXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl 3-methylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)

![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)

![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)

![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)